2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Protein Disulfide Isomerase Glioblastoma Allosteric-Covalent Inhibition

2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1245811-22-6) is a heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at the 2-position and a ketone functionality at the 4-position. This scaffold serves as a privileged structure in kinase inhibitor development, with the 2-chloro group providing a versatile synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
CAS No. 1245811-22-6
Cat. No. B1436681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
CAS1245811-22-6
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=O)NC(=N2)Cl
InChIInChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H2,8,9,10,11)
InChIKeyDQKDBKDYZLIMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1245811-22-6) Procurement-Grade Compound for Medicinal Chemistry


2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1245811-22-6) is a heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at the 2-position and a ketone functionality at the 4-position . This scaffold serves as a privileged structure in kinase inhibitor development, with the 2-chloro group providing a versatile synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions . The compound exhibits molecular weight 169.57 g/mol, calculated LogP of approximately 1.32, and polar surface area of 61.8 Ų [1].

Why 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Cannot Be Replaced by Generic Pyrrolopyrimidinone Analogs


Substituting 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one with a different pyrrolopyrimidinone analog carries demonstrable risk of functional loss. The 2-position halogen is not a passive placeholder: systematic structure-activity relationship (SAR) studies reveal that replacing the 2-chloro group with methyl (2-methyl analog) or bulkier alkylamino substituents abolishes target engagement in multiple pharmacological contexts [1]. Specifically, in protein disulfide isomerase (PDI) inhibitor development, the 2-chloro substituent is essential for activity, with alternative 2-position modifications resulting in IC₅₀ values >50 μM (effectively inactive) versus the active chloro-bearing series [1]. For procurement decisions, selecting a non-chlorinated pyrrolo[2,3-d]pyrimidin-4-one analog for kinase-targeting campaigns may yield false-negative screening results or fail to access the intended chemical space for further optimization.

2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Quantitative Differentiation Evidence vs. Closest Analogs


PDI Inhibition: 2-Chloro Substituent Essential for Activity vs. 2-Methyl and 2-Alkylamino Analogs

In a protein disulfide isomerase (PDI) inhibitor optimization campaign, the 2-chloro substituent on the pyrrolo[2,3-d]pyrimidin-4-one scaffold was identified as critical for activity. While 2-chloro-substituted derivatives demonstrated potent PDI inhibition, replacement of the chloro group with a methyl group (compound 20), alkylamino (compounds 15a–15d), hydroxyalkylamino (15e), or ethoxy (17) substituents resulted in near-complete loss of activity with IC₅₀ values exceeding 50 μM [1].

Protein Disulfide Isomerase Glioblastoma Allosteric-Covalent Inhibition

Synthetic Versatility: 2-Chloro vs. 2-Hydroxy or 2-Amino Pyrrolopyrimidinone Reactivity Comparison

The 2-chloro substituent functions as a superior leaving group for nucleophilic aromatic substitution (SNAr) compared to alternative 2-position substituents. In the pyrrolo[2,3-d]pyrimidin-4-one scaffold, the 2-chloro group enables efficient derivatization with amine nucleophiles, whereas 2-hydroxy (enol form) or 2-amino analogs lack this synthetic handle entirely . This reactivity profile is foundational for generating diverse compound libraries for kinase inhibitor discovery, including JAK, EGFR, and CDK inhibitor programs [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

Antiproliferative Activity: Pyrrolo[2,3-d]pyrimidin-4-one Scaffold IC₅₀ Benchmarking Against Cancer Cell Lines

While the parent 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one itself is a building block, the pyrrolo[2,3-d]pyrimidin-4-one scaffold has been benchmarked for antiproliferative activity across multiple human cancer cell lines. In a study evaluating six novel pyrrolo[2,3-d]pyrimidin-4-one derivatives, the two most potent analogs (compounds 4 and 5) exhibited IC₅₀ values of 122.4 μM and 106.7 μM in HeLa cervical cancer cells, respectively, with apoptotic cell death confirmed via sub-G1 flow cytometry [1].

Antitumor Cytotoxicity Apoptosis

Antiviral Activity: Pyrrolo[2,3-d]pyrimidin-4-one Scaffold Validation Against HSV-II

The pyrrolo[2,3-d]pyrimidin-4-one scaffold has demonstrated antiviral activity against herpes simplex virus type II (HSV-II). A series of 39 non-nucleoside derivatives (compounds 9–47) bearing various 7- and 1,3-substituents were synthesized and evaluated for anti-HSV-II activity [1]. This establishes the scaffold's utility beyond oncology applications and validates it as a privileged structure for antiviral drug discovery [1].

Antiviral HSV-II Non-nucleoside

Procurement Specification Benchmark: Purity and Supplier Certification for Research Use

2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is commercially available at 97–98% purity from multiple suppliers with defined QC specifications . The compound is explicitly designated for research use only (RUO), with established hazard classification (GHS07: skin irritation H315, eye irritation H319, respiratory irritation H335) . Molecular identity is confirmed via ¹H NMR (400 MHz, DMSO-d6: δ 6.40–6.48 ppm pyrrole proton, 7.01–7.10 ppm pyrrole proton, 12.0 and 12.8 ppm NH protons) .

Chemical Procurement Quality Control Research-Grade

Procurement Applications for 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1245811-22-6) Based on Quantitative Evidence


PDI Inhibitor Lead Optimization for Glioblastoma Drug Discovery

The 2-chloro substituent is essential for PDI inhibitory activity; replacement with methyl, alkylamino, or ethoxy groups abolishes activity (IC₅₀ > 50 μM) [1]. Procure this compound as the validated core scaffold for generating allosteric-covalent PDI inhibitors with anti-glioblastoma activity. The 2-chloro-pyrrolo[2,3-d]pyrimidin-4-one series demonstrated up to 20-fold improved potency over the initial screening hit, with representative analogs (30w, 30z, 30aa, 30ab) showing potent PDI inhibition, ER stress-mediated apoptosis in glioblastoma cells, and compound 30z significantly suppressing tumor growth in a U251 xenograft model [1].

SNAr Derivatization for JAK/EGFR/CDK Kinase Inhibitor Library Synthesis

The 2-chloro group serves as a reactive leaving group for nucleophilic aromatic substitution with primary and secondary amines, enabling efficient diversification of the pyrrolo[2,3-d]pyrimidin-4-one scaffold [1]. This reactivity is foundational for generating kinase inhibitor libraries targeting JAK, EGFR, and CDK families [1]. Non-chlorinated 2-substituted analogs lack this synthetic handle, limiting downstream SAR exploration. Procurement supports high-throughput library synthesis with a validated reactive core.

Anticancer SAR Campaigns with Validated Scaffold Cytotoxicity

The pyrrolo[2,3-d]pyrimidin-4-one scaffold has established antiproliferative benchmarks: lead derivatives (compounds 4 and 5) exhibited IC₅₀ values of 106.7–122.4 μM in HeLa cells with confirmed apoptosis induction via sub-G1 flow cytometry [1]. Procure this compound as the core building block for anticancer SAR campaigns, leveraging existing cytotoxicity data to guide optimization toward more potent analogs. The scaffold's dose-dependent growth inhibition across four human cancer cell lines provides a validated starting point for medicinal chemistry programs [1].

Tofacitinib-Related Impurity Reference and Process Chemistry Control

2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is identified as Tofacitinib Impurity M6-OH (also designated Tofacitinib Impurity 68/141) [1]. Procure this compound as a reference standard for analytical method development, process impurity tracking, and quality control in Tofacitinib active pharmaceutical ingredient (API) manufacturing. The compound is available in research-grade purity (97–98%) suitable for impurity profiling and forced degradation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.